放线菌素
描述
放线菌素是一种天然存在的抗菌剂,已显示出抗肿瘤活性。 它最早是从放线菌属中分离出来,并在 1960 年代被鉴定为一种抗生素 . 放线菌素已知可以抑制肽脱甲酰酶,这种酶对细菌至关重要 .
科学研究应用
放线菌素具有广泛的科学研究应用:
作用机制
生化分析
Biochemical Properties
Actinonin plays a crucial role in biochemical reactions by inhibiting the enzyme peptide deformylase. This enzyme is responsible for removing the formyl group from the N-terminal methionine of newly synthesized proteins in bacteria. By inhibiting peptide deformylase, Actinonin disrupts bacterial protein synthesis, leading to bacterial growth inhibition. Actinonin interacts with the metallohydrolase enzyme peptide deformylase, forming a stable complex that prevents the enzyme from performing its function .
Cellular Effects
Actinonin has been shown to affect various types of cells and cellular processes. In cancer cells, Actinonin inhibits the proliferation of multiple human cancer cell lines by targeting human mitochondrial peptide deformylase. This inhibition leads to mitochondrial membrane depolarization and ATP depletion, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. Actinonin’s impact on mitochondrial function is particularly significant in tumor cells, where it induces apoptosis and inhibits cell growth .
Molecular Mechanism
The molecular mechanism of Actinonin involves its binding to peptide deformylase, inhibiting the enzyme’s activity. This inhibition prevents the removal of the formyl group from N-terminal methionines of newly synthesized proteins, disrupting protein synthesis. In human cells, Actinonin targets mitochondrial peptide deformylase, leading to mitochondrial dysfunction and apoptosis. The binding interactions between Actinonin and peptide deformylase are crucial for its inhibitory effects, and the compound’s structure allows it to form a stable complex with the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Actinonin have been observed to change over time. Actinonin’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that Actinonin can maintain its inhibitory effects on peptide deformylase over extended periods, leading to sustained bacterial growth inhibition. The compound’s stability may vary depending on environmental conditions, and its degradation can affect its efficacy in long-term studies .
Dosage Effects in Animal Models
The effects of Actinonin vary with different dosages in animal models. At lower doses, Actinonin effectively inhibits bacterial growth and tumor cell proliferation without causing significant adverse effects. At higher doses, Actinonin can induce toxic effects, including emesis and central nervous system side effects. The threshold for these adverse effects varies among different animal models, and careful dosage optimization is necessary to balance efficacy and safety .
Metabolic Pathways
Actinonin is involved in metabolic pathways related to protein synthesis and mitochondrial function. By inhibiting peptide deformylase, Actinonin affects the N-terminal methionine excision pathway, which is essential for protein maturation. In mitochondria, Actinonin’s inhibition of peptide deformylase disrupts mitochondrial protein synthesis, leading to mitochondrial dysfunction and apoptosis. These effects on metabolic pathways highlight Actinonin’s potential as an antibacterial and anticancer agent .
Transport and Distribution
Actinonin is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. In bacterial cells, Actinonin is taken up and localized to the cytoplasm, where it interacts with peptide deformylase. In human cells, Actinonin is distributed to the mitochondria, where it inhibits mitochondrial peptide deformylase. The compound’s transport and distribution are crucial for its efficacy, as they determine its localization and accumulation within target cells .
Subcellular Localization
Actinonin’s subcellular localization is primarily within the mitochondria in human cells. The compound targets mitochondrial peptide deformylase, leading to mitochondrial dysfunction and apoptosis. Actinonin’s localization to the mitochondria is facilitated by its structure, which allows it to interact with mitochondrial enzymes and proteins. This subcellular localization is essential for Actinonin’s activity and its effects on cellular function .
准备方法
放线菌素是一种天然存在的羟肟酸,从放线菌属中分离出来 . 放线菌素的合成途径涉及从链霉菌属分离假肽类化合物。 培养 . 工业生产方法通常涉及使用放线菌的发酵过程,然后提取和纯化化合物 .
化学反应分析
放线菌素会发生各种化学反应,包括:
氧化: 放线菌素可以在特定条件下氧化形成各种氧化产物。
还原: 还原反应可以修饰放线菌素中的羟肟酸基团。
取代: 放线菌素可以发生取代反应,尤其是在羟肟酸基团上。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应。 从这些反应中形成的主要产物取决于所用试剂和条件 .
相似化合物的比较
放线菌素因其对肽脱甲酰酶的强抑制而区别于其他羟肟酸。类似的化合物包括:
曲霉菌素 A: 一种也含有羟肟酸基团并抑制组蛋白脱乙酰酶的抗真菌抗生素.
Sch 382582 和 Sch 382583: 从链霉菌属中分离出来的假肽类化合物。
伏立诺他: 一种在肿瘤学中使用的组蛋白脱乙酰酶抑制剂.
属性
IUPAC Name |
(2R)-N'-hydroxy-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-pentylbutanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O5/c1-4-5-6-8-14(11-16(24)21-27)18(25)20-17(13(2)3)19(26)22-10-7-9-15(22)12-23/h13-15,17,23,27H,4-12H2,1-3H3,(H,20,25)(H,21,24)/t14-,15+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLATMLVMSFZBN-VYDXJSESSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)NO)C(=O)NC(C(C)C)C(=O)N1CCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](CC(=O)NO)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928580 | |
Record name | Actinonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13434-13-4 | |
Record name | Actinonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13434-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Actinonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013434134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Formyl-Hydroxy-Amino)-Methyl]-Heptanoic Acid [1-(2-Hydroxymethyl-Pyrrolidine-1-Carbonyl)-2-Methyl-Propyl]-Amide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04310 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Actinonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACTINONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P18SPA8N0K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of actinonin?
A1: Actinonin primarily targets peptide deformylase (PDF) [, , , , , , , , ], an essential bacterial metalloenzyme responsible for removing the N-formyl group from nascent polypeptides, a crucial step in bacterial protein maturation [, , , ].
Q2: How does actinonin interact with PDF?
A2: Actinonin exerts its inhibitory effect by binding to the metal ion in the active site of PDF [, , , , , , , , ]. The hydroxamate group of actinonin acts as a bidentate chelator, interacting with the metal ion and forming a stable complex, thus blocking the enzyme's activity [, , , , , ].
Q3: What are the downstream consequences of PDF inhibition by actinonin?
A3: Inhibition of PDF by actinonin disrupts bacterial protein synthesis, ultimately leading to growth arrest or cell death [, , , , , ]. This bacteriostatic effect makes actinonin a promising lead compound for the development of new antibiotics [, , ].
Q4: Does actinonin target any other enzymes besides PDF?
A4: While PDF is the primary target, research suggests that actinonin can inhibit other metalloproteases, such as aminopeptidase N (APN/CD13) [, , , , , , ] and meprin A [, , , ]. This broader inhibitory profile contributes to actinonin's diverse biological activities, including anti-cancer and anti-inflammatory effects [, , , , , , , , , ].
Q5: How does actinonin affect the innate immune response?
A5: Subinhibitory concentrations of actinonin can stimulate the innate immune response by increasing the release of neutrophil-activating peptides from bacteria []. These peptides activate neutrophils through formyl peptide receptors (FPR), leading to enhanced immune cell recruitment and antimicrobial activity [].
Q6: What is the molecular formula and weight of actinonin?
A6: The molecular formula of actinonin is C27H44N4O9, and its molecular weight is 572.66 g/mol.
Q7: Is there any spectroscopic data available for actinonin?
A7: While the provided research excerpts do not delve into detailed spectroscopic characterization, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of actinonin [, ].
Q8: How does the structure of actinonin contribute to its inhibitory activity?
A8: Actinonin's structure, particularly the hydroxamic acid moiety and the N-alkyl substituent, plays a crucial role in its inhibitory potency [, , ]. The hydroxamic acid group is essential for metal chelation and binding to the active site of target enzymes [, ]. The length and nature of the N-alkyl substituent influence the binding affinity, with longer chains generally enhancing activity up to a certain limit [].
Q9: Have any structural modifications of actinonin been explored?
A9: Researchers have synthesized numerous actinonin derivatives to improve its efficacy and pharmacokinetic properties [, , , , ]. Modifications have focused on the N-alkyl substituent, the peptide backbone, and the introduction of various functional groups [, , , , ]. For instance, incorporating substituted phenyl moieties has yielded derivatives with enhanced anti-proliferative activity against cancer cell lines [].
Q10: Are there any formulation strategies to improve actinonin's stability or bioavailability?
A11: While the excerpts lack specific details on actinonin's formulation, researchers often explore various strategies to enhance the stability and bioavailability of drug candidates. These include nanoencapsulation, as demonstrated by the development of human serum albumin nanoparticles encapsulating actinonin, which showed promising therapeutic potential in a murine model of lung adenocarcinoma [].
Q11: Have computational methods been employed in actinonin research?
A12: Yes, computational chemistry plays a significant role in understanding actinonin's interactions with its targets and designing more potent derivatives [, , ]. Molecular docking studies help predict the binding modes of actinonin and its analogs with enzymes like PDF [, , ]. These models provide insights into the key structural features responsible for inhibitory activity, guiding the development of novel inhibitors [, , ].
Q12: Have any QSAR models been developed for actinonin and its derivatives?
A13: QSAR (Quantitative Structure-Activity Relationship) models have been developed for actinonin derivatives to correlate their structural features with anticancer activity []. These models help predict the potency of new analogs and guide the design of more effective HsPDF inhibitors [].
Q13: Have any resistance mechanisms against actinonin been identified?
A14: A significant resistance mechanism against actinonin involves mutations in the fmt gene, which encodes formyltransferase [, , ]. These mutations can reduce the bacteria's dependence on the PDF-catalyzed deformylation pathway, conferring resistance to actinonin [, , ].
Q14: Is there any cross-resistance between actinonin and other antibiotics?
A15: Studies on Staphylococcus aureus mutants resistant to actinonin showed no cross-resistance to other classes of antibiotics []. This finding suggests that actinonin targets a distinct pathway and might be effective against multidrug-resistant strains [].
Q15: What are the potential applications of actinonin?
A16: Actinonin holds promise as a lead compound for developing novel antibacterial agents, particularly against multidrug-resistant strains [, , ]. Additionally, its inhibitory activity against other metalloproteases makes it relevant for developing treatments for cancer, inflammation, and other diseases [, , , , , , , , , ].
Q16: What are the challenges and future directions in actinonin research?
A17: Further research is crucial to address challenges such as improving actinonin's pharmacokinetic properties, overcoming resistance mechanisms, and minimizing potential off-target effects [, , ]. Exploring novel delivery systems, developing more potent and selective analogs, and elucidating its interactions with drug transporters and metabolizing enzymes are key areas for future investigation [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。